molecular formula C16H14ClN3O5S B3011248 N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide CAS No. 896316-05-5

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide

Cat. No.: B3011248
CAS No.: 896316-05-5
M. Wt: 395.81
InChI Key: DRVSDEYRJOGYOI-UHFFFAOYSA-N
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Description

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C16H14ClN3O5S and its molecular weight is 395.81. The purity is usually 95%.
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Biological Activity

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on antibacterial, enzyme inhibition, and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidinone ring, a sulfonamide group, and a nitrobenzene moiety. Its molecular formula is C18H16ClN2O4SC_{18}H_{16}ClN_2O_4S with a molecular weight of approximately 416.9 g/mol. The presence of these functional groups contributes to its diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

1. Antibacterial Activity
Studies have demonstrated that compounds containing the sulfonamide group exhibit significant antibacterial properties. The compound was tested against various bacterial strains, showing moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects against other strains such as Escherichia coli and Staphylococcus aureus.

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

2. Enzyme Inhibition
The compound has shown promising results as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease. The inhibitory activity of this compound was evaluated through various assays, revealing significant IC50 values that indicate potent enzyme inhibition.

Enzyme IC50 Value (µM)
Acetylcholinesterase (AChE)2.14 ± 0.003
UreaseStrong Inhibition

3. Anticancer Activity
The compound's potential in cancer therapy has been explored through various in vitro studies, demonstrating cytotoxic effects against different cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic applications:

  • Antibacterial Screening: A study conducted by Aziz-ur-Rehman et al. synthesized several derivatives of similar structures and tested their antibacterial properties, confirming that those with the sulfonamide moiety exhibited enhanced activity against pathogenic bacteria .
  • Enzyme Inhibition Studies: Research indicated that compounds similar to this compound showed promising results as AChE inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Antibacterial Action: The sulfonamide group likely interferes with bacterial folic acid synthesis.
  • Enzyme Inhibition: The compound may bind to the active sites of enzymes such as AChE and urease, preventing their normal function.
  • Anticancer Effects: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O5S/c17-11-1-3-13(4-2-11)19-10-12(9-16(19)21)18-26(24,25)15-7-5-14(6-8-15)20(22)23/h1-8,12,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVSDEYRJOGYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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